Resorantel

Veterinary Parasitology Paramphistomiasis Comparative Efficacy

Resorantel (CAS 20788-07-2, Terenol®), a halogenated salicylanilide developed by Hoechst, uniquely bridges the efficacy gap between narrow-spectrum anticestodal agents (niclosamide) and flukicides (closantel, rafoxanide). It delivers 92.9–100% clearance of Moniezia expansa and >99% efficacy against adult Paramphistomum microbothrium at 65 mg/kg, while maintaining a documented safety advantage—no published toxicity cases at recommended doses versus multiple reported fatalities for closantel and rafoxanide. Its well-characterized mechanism (ATP depletion via fumarate reductase inhibition) makes it an ideal reference compound for cestode bioenergetics and parasitology research. Procure high-purity Resorantel for controlled experimental infections requiring quantitative parasite burden reduction.

Molecular Formula C13H10BrNO3
Molecular Weight 308.13 g/mol
CAS No. 20788-07-2
Cat. No. B1216813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorantel
CAS20788-07-2
Synonyms2,6-dihydroxybenzoic acid 4'-bromanilide
4'-bromo-2,6-dihydroxybenzanilide
HOE 296V
resorantel
Terenol
Molecular FormulaC13H10BrNO3
Molecular Weight308.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O
InChIInChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18)
InChIKeyIHYNKGRWCDKNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resorantel (CAS 20788-07-2) – Halogenated Salicylanilide Anthelmintic for Veterinary Cestode and Trematode Control


Resorantel (CAS 20788-07-2), also known as Terenol®, is a halogenated salicylanilide anthelmintic developed by Hoechst. It is a colorless powder with a molecular weight of 308.13 g/mol and a melting point range of 183–230 °C (dependent on crystalline form) [1]. It is practically insoluble in water and hydrocarbons, slightly soluble in lower alcohols, and very soluble in dimethylformamide (DMF) [1]. Resorantel belongs to the small subclass of halogenated salicylanilides that have achieved commercial availability, alongside closantel, rafoxanide, niclosamide, and oxyclozanide [2]. It is indicated for veterinary use in sheep and other ruminants, primarily for the treatment of cestode (tapeworm) infections and paramphistomiasis [1].

Why Resorantel Cannot Be Simply Replaced by Other Salicylanilides or Broad-Spectrum Anthelmintics


Despite belonging to the same chemical class, the halogenated salicylanilides exhibit markedly different antiparasitic spectra, pharmacokinetic profiles, and safety margins. Closantel and rafoxanide are primarily used for Haemonchus and Fasciola control, while niclosamide is a narrow-spectrum anticestodal agent. Resorantel uniquely occupies a middle ground: it demonstrates potent efficacy against both adult and immature stages of certain trematodes (Paramphistomum) and cestodes (Moniezia, Thysaniezia, Avitellina), whereas compounds like niclosamide fail against adult paramphistomes [1]. Moreover, the safety profile differs: multiple cases of toxicity and mortality have been documented for closantel and rafoxanide in sheep and goats, a concern not prominently associated with Resorantel at recommended doses [2]. These pharmacological and toxicological divergences make direct substitution scientifically unjustifiable.

Quantitative Evidence Differentiating Resorantel from Closest Analogs and Alternatives


Superior Efficacy Against Adult and Immature Paramphistomes vs. Niclosamide

Resorantel at 65 mg/kg demonstrates very high efficacy against both adult and immature paramphistomes in sheep, whereas niclosamide at 100 mg/kg shows no activity against adult fluke [1]. This differential spectrum is critical for managing chronic infections where adult parasites are established in the rumen.

Veterinary Parasitology Paramphistomiasis Comparative Efficacy

High Clearance of Moniezia expansa in Ruminants

In a study assessing efficacy in sheep and cattle, Resorantel at 65 mg/kg orally cleared Moniezia expansa infection in 13 out of 14 sheep (92.9%) and in all five calves (100%) [1]. This near-complete clearance rate underscores its reliability for tapeworm control.

Veterinary Parasitology Cestode Infections Moniezia expansa

Comparative Efficacy Against Thysaniezia giardi vs. Niclosamide

Both Resorantel (65 mg/kg) and niclosamide (50 mg/kg) caused expulsion of Thysaniezia giardi strobilae within 16–24 hours, and at autopsy lambs were free of scoleces [1]. This indicates equivalent efficacy against this specific cestode, but with Resorantel requiring a slightly higher dose (65 vs. 50 mg/kg).

Veterinary Parasitology Cestode Infections Thysaniezia giardi

Mechanistic Differentiation: Metabolic Disruption via ATP Depletion

In vitro incubation of Hymenolepis diminuta with Resorantel for 4 hours resulted in decreased ATP, ADP, and glycogen concentrations, alongside increased AMP and pyruvate levels [1]. This indicates a block in the final steps of glucose decomposition and impaired energy metabolism. Resorantel also inhibits oxygen consumption in mitochondrial preparations [1]. This mechanism is distinct from that of benzimidazoles (which target tubulin) and macrocyclic lactones (which target glutamate-gated chloride channels).

Mechanism of Action Cestode Biochemistry Energy Metabolism

Favorable Safety Margin Relative to Closantel and Rafoxanide

A review of halogenated salicylanilides notes that several cases of toxicity and mortality have been reported for closantel and rafoxanide in sheep and goats, attributed to their unique pharmacokinetic behavior [1]. In contrast, Resorantel is described as a 'safe' cestocide when used at recommended doses, and no equivalent toxicity reports were identified in the reviewed literature .

Veterinary Toxicology Safety Profile Salicylanilides

Physical Stability and Handling Advantages

Resorantel is stable at room temperature for at least two years and is very resistant to acids and alkalis [1]. It is highly sensitive to iron compounds, which stain it deep red or violet, necessitating careful handling. This stability profile contrasts with some anthelmintics that require refrigeration or are prone to degradation in acidic environments.

Physicochemical Properties Stability Formulation

Optimal Research and Veterinary Applications for Resorantel Based on Quantitative Evidence


Controlled Efficacy Trials Against Mixed Cestode and Trematode Infections

Given its demonstrated high efficacy against Moniezia expansa (92.9–100% clearance) and both adult and immature Paramphistomum microbothrium (>99% in cattle, >80% in >80% of sheep) at 65 mg/kg [1], Resorantel is ideally suited for controlled experimental infections where quantitative parasite burden reduction is the primary endpoint.

Comparative Pharmacology Studies of Salicylanilide Safety and Pharmacokinetics

The documented safety advantage over closantel and rafoxanide—no published toxicity cases at recommended doses versus multiple reported fatalities—positions Resorantel as a valuable reference compound for investigating the pharmacokinetic determinants of salicylanilide toxicity [1][2].

In Vitro Mechanistic Studies of Cestode Energy Metabolism

The well-characterized mechanism of action (ATP depletion, inhibition of fumarate reductase, and reduced mitochondrial oxygen consumption) makes Resorantel a useful tool for studying cestode bioenergetics and for screening potential synergists or resistance mechanisms [1].

Technical Documentation Hub

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